molecular formula C11H16FN B13277259 2-fluoro-N-(pentan-2-yl)aniline

2-fluoro-N-(pentan-2-yl)aniline

Cat. No.: B13277259
M. Wt: 181.25 g/mol
InChI Key: JJXBUHWHDZUPPP-UHFFFAOYSA-N
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Description

2-Fluoro-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C11H16FN It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is substituted with a fluorine atom, and the amino group is substituted with a pentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(pentan-2-yl)aniline typically involves the reaction of 2-fluoroaniline with a suitable alkylating agent. One common method is the alkylation of 2-fluoroaniline with 2-bromopentane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(pentan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-(pentan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and selectivity. The pentan-2-yl group can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Lacks the pentan-2-yl group, making it less lipophilic.

    N-(pentan-2-yl)aniline: Lacks the fluorine atom, affecting its reactivity and binding properties.

    2-Chloro-N-(pentan-2-yl)aniline: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

2-Fluoro-N-(pentan-2-yl)aniline is unique due to the presence of both the fluorine atom and the pentan-2-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

2-fluoro-N-pentan-2-ylaniline

InChI

InChI=1S/C11H16FN/c1-3-6-9(2)13-11-8-5-4-7-10(11)12/h4-5,7-9,13H,3,6H2,1-2H3

InChI Key

JJXBUHWHDZUPPP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC=CC=C1F

Origin of Product

United States

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